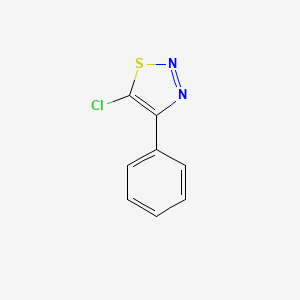

5-Chloro-4-phenyl-1,2,3-thiadiazole

説明

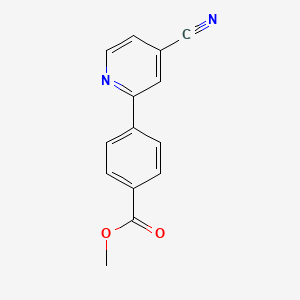

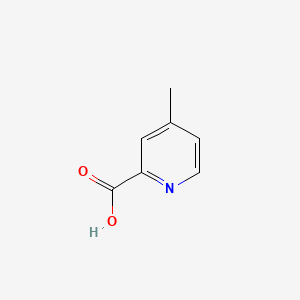

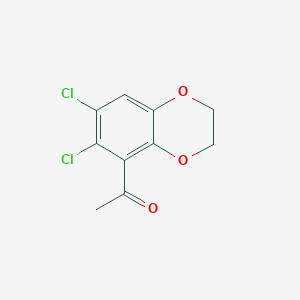

5-Chloro-4-phenyl-1,2,3-thiadiazole is a chemical compound with the molecular formula C8H5ClN2S. It has a molecular weight of 196.66 . The compound is characterized by a thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized molecules are then characterized using UV, FT-IR, 13C-NMR, and 1H-NMR methods .Molecular Structure Analysis

The molecular structure of 5-Chloro-4-phenyl-1,2,3-thiadiazole is analyzed using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR . These techniques provide information about the functional groups present in the molecule and their arrangement .Physical And Chemical Properties Analysis

5-Chloro-4-phenyl-1,2,3-thiadiazole has a melting point range of 93 - 95°C . The compound is characterized by its purity, which is reported to be 95% .科学的研究の応用

Anticancer Therapeutics

The thiadiazole ring, which is present in 5-Chloro-4-phenyl-1,2,3-thiadiazole, is a versatile scaffold widely studied in medicinal chemistry. Its mesoionic character allows it to cross cellular membranes and interact strongly with biological targets, making it effective in anticancer activities. Thiadiazole derivatives have shown efficacy in various in vitro and in vivo cancer models, and some have even progressed to clinical trials .

Antibacterial Agents

Thiadiazole derivatives, including those with the 5-Chloro-4-phenyl-1,2,3-thiadiazole structure, have been studied for their antibacterial properties. They have shown potential in inhibiting the growth of various bacterial strains, which could be crucial in developing new antibiotics in the face of rising antibiotic resistance .

Anti-Inflammatory Applications

Research has indicated that certain thiadiazole derivatives can produce significant anti-inflammatory effects. This suggests that 5-Chloro-4-phenyl-1,2,3-thiadiazole could be utilized in the development of new anti-inflammatory drugs, potentially with fewer side effects than current medications .

Antiviral Research

The broad spectrum of pharmacological properties of thiadiazoles includes antiviral activities. Compounds with the thiadiazole moiety have been explored for their potential to inhibit viral replication, which is a promising avenue for the treatment of viral infections .

Antifungal Applications

Similar to their antibacterial and antiviral properties, thiadiazole derivatives have also been investigated for their antifungal capabilities. This makes 5-Chloro-4-phenyl-1,2,3-thiadiazole a candidate for inclusion in antifungal drug research, which is increasingly important as fungal resistance to drugs grows .

Neuroprotective Potential

Thiadiazoles have been associated with neuroprotective properties, suggesting that derivatives like 5-Chloro-4-phenyl-1,2,3-thiadiazole could be beneficial in the treatment of neurodegenerative diseases. This application is particularly intriguing given the complexity and the current lack of effective treatments for such conditions .

Safety and Hazards

The safety information for 5-Chloro-4-phenyl-1,2,3-thiadiazole indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin irritation, serious eye irritation, and may cause respiratory irritation .

作用機序

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, which include 5-chloro-4-phenyl-1,2,3-thiadiazole, have been reported to interact with various targets .

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . They can also block the activity of heat shock protein 90 (Hsp90), which controls the folding of numerous proteins .

Biochemical Pathways

It’s known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways .

Pharmacokinetics

It’s known that the incorporation of an aromatic substituent at the 2nd position of the 1,3,4-thiadiazole ring imparts lipophilicity, a critical attribute facilitating passage through biological membranes to reach the target site .

Result of Action

It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication, permitting them to inhibit replication of both bacterial and cancer cells .

Action Environment

It’s known that thiadiazole derivatives are sensitive to oxidation and reduction in alkali/acid media .

特性

IUPAC Name |

5-chloro-4-phenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCPDDVZJOHPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377063 | |

| Record name | 5-chloro-4-phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-phenyl-1,2,3-thiadiazole | |

CAS RN |

53646-00-7 | |

| Record name | 5-Chloro-4-phenyl-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53646-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-4-phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1303102.png)

![1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1303103.png)

![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)